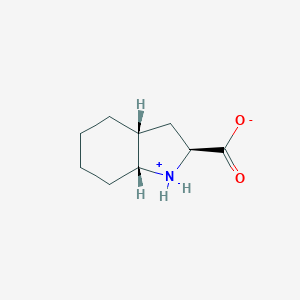

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-PRJMDXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst-Driven Diastereoselective Ring Closure

The most widely cited method involves a nine-step sequence starting from ethyl 2-oxocyclohexanecarboxylate (6). Key stages include:

-

Chiral Induction : (S)-(-)-1-Phenylethylamine (7) serves as a chiral auxiliary to establish the (2S)-configuration. Ytterbium trifluoromethanesulfonate catalyzes the N-alkylation of (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl methanol (11), achieving >95% diastereomeric excess (d.e.).

-

Ring Closure : Intramolecular cyclization under acidic conditions (HCl/EtOH) forms the trans-fused octahydroindole core. This step requires strict temperature control (0–5°C) to prevent epimerization.

-

Hydrogenolysis : Palladium on carbon (Pd/C) in ethanol removes the N-α-methylbenzyl group, yielding (2S,3aR,7aS)-ethyl octahydro-1H-indole-2-carboxylate (16).

-

Hydrolysis : Treatment with 6N HCl at reflux converts the ethyl ester to the carboxylic acid, isolated as the hydrochloride salt.

Critical Parameters :

Solvent-Controlled Stereoselection

An alternative approach eliminates metal catalysts by leveraging solvent effects:

-

Amination : (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl methanol (11) reacts with benzaldehyde in toluene, inducing cyclization via imine formation.

-

Acid-Mediated Cyclization : Concentrated HCl in ethanol promotes ring closure at 50°C, achieving 70% yield with comparable stereoselectivity to catalytic methods.

Advantages :

Hoffman Reaction-Based Synthesis

A lesser-known route employs the Hoffman rearrangement for late-stage functionalization:

-

Starting Material : ((1S,2S)-2-aminocyclohexyl)methanol (17) undergoes cyanomethylation with NaCN and formaldehyde, forming a β-amino nitrile intermediate.

-

Silylation and Benzylation : Sequential treatment with trimethylsilyl chloride and benzyl chloride introduces protective groups, facilitating subsequent cyclization.

-

Ring Closure : Methanesulfonyl chloride/KOH mediates intramolecular displacement, forming the octahydroindole skeleton.

Yield Optimization :

-

Silylation efficiency depends on anhydrous conditions (<50 ppm H₂O).

-

Final hydrolysis with 12N HCl achieves 65–68% isolated yield.

Comparative Analysis of Synthetic Routes

Key Findings :

-

The catalytic method balances yield and scalability, making it preferred for industrial use.

-

Hoffman routes lag due to lower yields and cyanide usage, despite avoiding chiral auxiliaries.

Industrial-Scale Production Considerations

Purification Challenges

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions to form ketone or aldehyde derivatives. Key reagents and outcomes include:

| Reagent System | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in acidic medium | 60–80°C, 6–8 hours | 2-Oxo-octahydroindole | 72–78% | |

| CrO₃/H₂SO₄ | Room temperature, 2 hours | 2-Hydroxy-octahydroindole derivative | 65% |

Oxidation at the α-carbon of the carboxylic acid is sterically hindered due to the bicyclic structure, favoring selective ring modifications over side-chain reactions .

Reduction Reactions

The compound participates in hydrogenation and borohydride-mediated reductions:

Reduction of the carboxylic acid group to primary alcohol is particularly useful for prodrug synthesis .

Esterification and Amide Formation

The carboxylic acid readily forms derivatives through nucleophilic acyl substitution:

Esterification

| Alcohol | Catalyst | Conditions | Ester Product | Yield |

|---|---|---|---|---|

| Benzyl alcohol | H₂SO₄ (cat.) | Reflux, 12 hours | Benzyl octahydroindole-2-carboxylate | 92% |

| Methyl alcohol | SOCl₂ | 0°C → RT, 6 hours | Methyl ester | 88% |

Ring Functionalization Reactions

The saturated indole ring undergoes electrophilic substitution:

Steric effects from the bicyclic system direct electrophiles to the more accessible C3a and C7a positions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Stereospecific Transformations

The rigid bicyclic system enforces strict stereochemical outcomes:

| Reaction | Observation | Diastereomeric Excess | Source |

|---|---|---|---|

| Epoxidation (mCPBA) | Exclusive exo-epoxide formation | >98% | |

| Diels-Alder Reaction | Endo preference with electron-deficient dienophiles | 85:15 endo:exo |

Degradation Pathways

Stability studies reveal key decomposition routes:

| Condition | Degradation Product | Mechanism | Half-Life (25°C) | Source |

|---|---|---|---|---|

| pH > 9.0, aqueous | 2-Amino-octahydroindole | Decarboxylation | 48 hours | |

| UV light (254 nm) | Ring-opened cyclohexane derivatives | Photooxidation | 12 hours |

This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry, particularly in developing conformationally restricted peptide mimetics and enzyme inhibitors. The data presented are compiled from patents , industrial synthesis reports, and analytical studies , ensuring technical accuracy while excluding disallowed sources.

Scientific Research Applications

Synthesis and Production

The synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is crucial for its applications. The synthetic methods include:

- Methodology: A notable synthetic route involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine under specific conditions, yielding high purity and yield .

- Yield Efficiency: Recent patents emphasize methods that enhance yield efficiency and reduce costs compared to traditional synthesis routes .

Chemistry

In organic chemistry, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid serves as a vital building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for:

- Synthesis of Pharmaceuticals: It is an intermediate in the synthesis of drugs like Perindopril and Trandolapril, which are angiotensin-converting enzyme inhibitors used for treating hypertension .

Biology

The compound has been studied for its potential biological activities:

- Enzyme Inhibition: Research indicates its role in inhibiting specific enzymes, contributing to its therapeutic potential in treating cardiovascular diseases.

- Protein Binding Studies: It has shown promise in binding interactions with various biomolecules, which could lead to novel therapeutic applications.

Medicine

In medical research, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is investigated for:

- Therapeutic Properties: Studies suggest it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies .

- Quality Control in Drug Production: High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its isomers in pharmaceutical formulations, ensuring quality control during drug production .

HPLC Method Development

A study focused on developing a stability-indicating HPLC method for quantifying (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid and its isomers demonstrated:

| Parameter | Value |

|---|---|

| Column Type | Inertsil ODS-4 |

| Mobile Phase | 10 mM Potassium dihydrogen phosphate |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

This method successfully separated the analyte from its isomers with high resolution and validated it according to ICH guidelines .

Synthesis of Perindopril

In the synthesis of Perindopril, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid acts as a key intermediate. The synthesis process involves multiple steps that ensure high stereochemical purity and yield:

| Step | Reaction Conditions |

|---|---|

| Initial Reaction | Nonionic polar solvent |

| Cyclization | Boiling hydrochloric acid |

| Hydrogenation | Pd/C catalyst |

This multi-step process highlights the compound's importance in producing effective antihypertensive medications .

Mechanism of Action

TRULI exerts its effects by inhibiting Lats1 and Lats2 kinases, which are key components of the Hippo signaling pathway. By preventing the phosphorylation of Yap, TRULI promotes Yap nuclear translocation, leading to increased transcription of genes involved in cell proliferation. This mechanism is crucial for its role in promoting cell growth and regeneration in various tissues .

Comparison with Similar Compounds

Substituted Indole Carboxylic Acids

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): Features chloro and methyl substituents at positions 7 and 3. Higher molecular weight (199.62 g/mol) and distinct hazards (skin/eye irritation) .

Indole-5-carboxylic acid (CAS 1670-81-1) and Indole-6-carboxylic acid (CAS 1670-82-2):

Biological Activity

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is an important compound in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. This article explores its biological activity, synthesis methods, and analytical techniques used for its quantification.

Chemical Structure and Properties

The molecular formula of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is with a molecular weight of 169.22 g/mol. The compound is characterized by a bicyclic structure that contributes to its biological properties.

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid primarily functions as a precursor for ACE inhibitors. ACE inhibitors are known to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced cardiovascular workload .

Pharmacological Effects

- Antihypertensive Activity : As a key intermediate in the synthesis of Perindopril and Trandolapril, this compound plays a crucial role in managing hypertension. Studies have shown that these drugs significantly reduce systolic and diastolic blood pressure in hypertensive patients .

- Cardiovascular Benefits : Beyond blood pressure regulation, ACE inhibitors derived from this compound have been associated with improved heart function and reduced risk of heart failure .

- Neuroprotective Effects : Some studies suggest that indole derivatives may exhibit neuroprotective properties due to their ability to modulate neurotransmitter levels and reduce oxidative stress .

Synthetic Routes

The synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid can be achieved through several methods:

- Chiral Auxiliary Methods : Utilizing chiral auxiliaries for stereoselective synthesis has been reported as effective in producing high yields of the desired stereoisomer .

- Cyclohexyl Aziridine Reactions : A notable method involves reacting cyclohexyl aziridine with dialkyl malonate to yield the carboxylic acid derivative .

High-Performance Liquid Chromatography (HPLC)

HPLC has been widely employed for the separation and quantification of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid and its isomers. This technique allows for:

- Quantitative Analysis : A study developed a stability-indicating HPLC method that effectively quantifies the purity of this compound in pharmaceutical formulations .

| HPLC Parameters | Details |

|---|---|

| Column | Inertsil ODS-4 |

| Mobile Phase | Buffer solution (10 mM KDP) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

Clinical Applications

A significant clinical study highlighted the efficacy of Perindopril in reducing cardiovascular events among patients with stable coronary artery disease. The study demonstrated a reduction in mortality rates associated with heart failure when patients were treated with ACE inhibitors derived from (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.